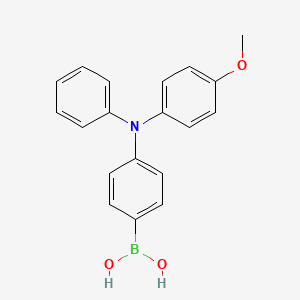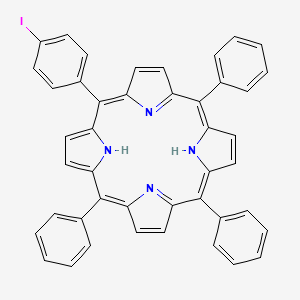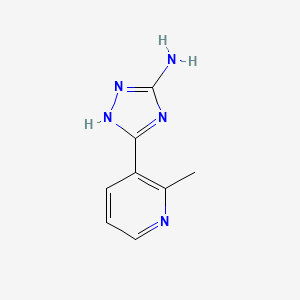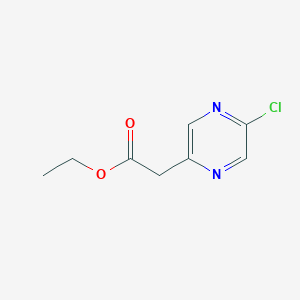
(4-((4-Methoxyphenyl)(phenyl)amino)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((4-Methoxyphenyl)(phenyl)amino)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a (4-methoxyphenyl)(phenyl)amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Methoxyphenyl)(phenyl)amino)phenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Aryl halide: (4-((4-Methoxyphenyl)(phenyl)amino)phenyl) bromide or iodide
Organoboron compound: Phenylboronic acid
Catalyst: Palladium(0) or Palladium(II) complex
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
化学反応の分析
Types of Reactions
(4-((4-Methoxyphenyl)(phenyl)amino)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or quinones.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium periodate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran or ether.
Substitution: Organolithium or Grignard reagents in tetrahydrofuran or diethyl ether.
Major Products Formed
Oxidation: Phenols or quinones
Reduction: Boranes
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
(4-((4-Methoxyphenyl)(phenyl)amino)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Investigated for its potential as a molecular probe for detecting biomolecules.
特性
分子式 |
C19H18BNO3 |
|---|---|
分子量 |
319.2 g/mol |
IUPAC名 |
[4-(N-(4-methoxyphenyl)anilino)phenyl]boronic acid |
InChI |
InChI=1S/C19H18BNO3/c1-24-19-13-11-18(12-14-19)21(16-5-3-2-4-6-16)17-9-7-15(8-10-17)20(22)23/h2-14,22-23H,1H3 |
InChIキー |
CTGQQXMIQFMYKL-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13662927.png)
![3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13662937.png)




![tert-Butyl benzo[b]thiophen-4-ylcarbamate](/img/structure/B13662966.png)
![Dimethyl 3,3'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B13662979.png)





